FPL-55712 free base

描述

属性

IUPAC Name |

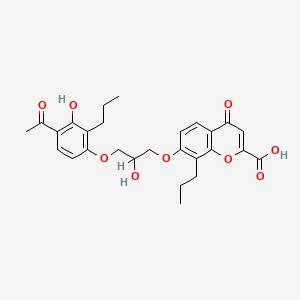

7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O9/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQBMWHHGVZWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40785-97-5 | |

| Record name | FPL-55712 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FPL-55712 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3M8GL2XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Coumarin Intermediate Preparation

4-Hydroxycoumarin derivatives are alkylated at the 7-position using a brominated propoxy intermediate. For example, 7-(3-bromopropoxy)-4-hydroxycoumarin is prepared by reacting 4-hydroxycoumarin with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

Oxidative Cyclization

The coumarin intermediate undergoes oxidative cyclization to form the chromene ring. Sodium persulfate (Na₂S₂O₈) in dimethyl sulfoxide (DMSO) at 80°C facilitates sp³ C–H activation and intramolecular cyclization, yielding the 4-oxochromene-2-carboxylic acid framework.

Table 1: Reaction Conditions for Chromene Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 6 h | 72 | |

| Oxidative Cyclization | Na₂S₂O₈, DMSO, 80°C, 4 h | 88 |

Synthesis of the 4-Acetyl-3-Hydroxy-2-Propylphenoxy Side Chain

The phenolic side chain is synthesized through sequential Friedel-Crafts acetylation and alkylation:

Friedel-Crafts Acetylation

Resorcinol derivatives are acetylated at the 4-position using acetyl chloride in the presence of AlCl₃. For example, 3-hydroxy-4-propylphenol is treated with acetyl chloride to yield 4-acetyl-3-hydroxy-2-propylphenol.

Propyl Group Introduction

The propyl group is introduced via nucleophilic substitution or alkylation. A patented method involves reacting 3-hydroxy-4-nitrophenol with 1-bromopropane under basic conditions, followed by nitro group reduction.

Table 2: Phenolic Side Chain Synthesis

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 2 h | 65 | |

| Propylation | 1-Bromopropane, K₂CO₃, DMF | 58 |

Etherification and Final Assembly

The chromene and phenolic fragments are connected via a 2-hydroxypropoxy linker using a two-step etherification strategy:

Epoxide Intermediate Formation

Epichlorohydrin reacts with the phenolic hydroxyl group under basic conditions to form a glycidyl ether intermediate. For instance, 4-acetyl-3-hydroxy-2-propylphenol is treated with epichlorohydrin and NaOH to yield the corresponding epoxide.

Nucleophilic Opening of Epoxide

The chromene-2-carboxylic acid core attacks the epoxide intermediate in a regioselective manner, facilitated by Lewis acids such as ZnCl₂. This step forms the 2-hydroxypropoxy bridge and completes the molecular architecture.

Table 3: Etherification Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Epoxide Formation | Epichlorohydrin, NaOH, H₂O | 78 | |

| Epoxide Opening | ZnCl₂, DCM, rt, 3 h | 92 |

Final Functionalization and Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Acidic workup (2 M HCl) ensures protonation of the carboxylic acid group, while catalytic hydrogenation (Pd/C, H₂) removes residual protecting groups.

Table 4: Purification and Characterization Data

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 183–185°C | DSC | |

| IR (C=O stretch) | 1725 cm⁻¹ | FT-IR | |

| ¹H NMR (CDCl₃) | δ 8.38 (d, J=2.4 Hz, 1H) | 500 MHz |

Alternative Synthetic Routes

One-Pot Multi-Component Synthesis

A streamlined approach condenses the alkylation, cyclization, and etherification steps into a single reaction vessel. Sodium persulfate in DMSO mediates both oxidative cyclization and ether bond formation, reducing the total synthesis time to 28 hours.

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze the esterification of intermediate phenolic precursors, though yields remain suboptimal (≤45%).

化学反应分析

Reaction Conditions:

-

Step F :

-

Precursors : 4-(2,3-Epoxypropoxy)-2-hydroxy-3-propylacetophenone and ethyl 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylate.

-

Solvent : N,N-Dimethylformamide (DMF).

-

Catalyst : Triton B (benzyltrimethylammonium hydroxide in methanol).

-

Temperature : 140–150°C under nitrogen for 4 hours.

-

Workup : Extraction with ethyl acetate, followed by alkaline washing and chromatographic purification.

-

Key Observations:

-

The reaction proceeds via nucleophilic ring-opening of the epoxide by the phenolic oxygen of the chromene precursor .

-

Subsequent hydrolysis of the ethyl ester group (using NaHCO₃ in ethanol/water) yields the free carboxylic acid .

Ester Hydrolysis

The carboxylic acid functionality is generated through saponification of its ethyl ester intermediate :

Reaction Parameters:

| Parameter | Value |

|---|---|

| Reagent | Sodium bicarbonate (NaHCO₃) |

| Solvent | Ethanol/water mixture |

| Temperature | Reflux (2 hours) |

| Yield | Not quantified (isolated via acid-base extraction) |

Mechanism:

-

Base-mediated cleavage of the ester bond, forming the sodium carboxylate salt, which is acidified to yield the free acid .

Decarboxylation Pathways

While direct experimental data on decarboxylation of this compound is limited, analogous chromene derivatives undergo decarboxylative halogenation under specific conditions :

Proposed Mechanism (Based on Radical Pathways):

-

Initiation : Homolytic cleavage of weak bonds (e.g., peroxides) generates acyloxy radicals.

-

Decarboxylation : Loss of CO₂ produces alkyl radicals.

-

Halogenation : Reaction with halogen donors (e.g., Br₂, CCl₄) yields alkyl halides .

Key Factors Influencing Reactivity:

-

Steric hindrance from the propyl and acetyl groups may slow radical recombination.

-

Electron-withdrawing effects of the chromene-4-one system could stabilize intermediates .

Acid-Base Reactions

The carboxylic acid group participates in acid-base chemistry, forming salts for enhanced solubility :

Sodium Salt Formation:

| Property | Value |

|---|---|

| Reagent | NaOH or NaHCO₃ |

| Solubility (H₂O) | ≥15 mg/mL (clear, yellow solution) |

| Melting Point | 150–160°C |

Comparative Reaction Analysis

The table below summarizes reaction conditions and outcomes for key transformations:

Nucleophilic vs. Radical Pathways:

-

Nucleophilic Reactions : Dominant in ester hydrolysis and epoxide ring-opening due to polar solvents (DMF) and basic catalysts .

-

Radical Pathways : Likely in decarboxylation or halogenation under non-polar conditions (e.g., CCl₄) .

Stability and Side Reactions

科学研究应用

Basic Information

- Chemical Name : 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid

- Molecular Formula : C27H30O9

- Molecular Weight : 498.52 g/mol

- CAS Number : 40785-97-5

- Melting Point : 150-160 °C

- Solubility : Soluble in water (≥15 mg/mL)

Structural Characteristics

FPL-55712 features a complex structure with multiple functional groups, including hydroxyl, acetyl, and propoxy moieties, contributing to its unique pharmacological properties.

Antagonism of Leukotriene Receptors

FPL-55712 has been identified as a potent antagonist of leukotriene receptors, particularly useful in the treatment of asthma and allergic reactions. Research indicates that it effectively inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. This property positions FPL-55712 as a candidate for developing new asthma therapies .

Antiinflammatory Effects

Studies have demonstrated that FPL-55712 exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various animal models, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Studies

Research involving FPL-55712 has emphasized its role in pharmacological studies aimed at understanding the mechanisms of action of leukotriene receptor antagonists. The compound has been utilized to elucidate structural requirements for biological activity within its class, contributing to the development of more effective therapeutic agents .

Potential in Cancer Research

Emerging studies suggest that compounds similar to FPL-55712 may have anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Although specific research on FPL-55712's anticancer effects is limited, its structural analogs have shown promise in preclinical studies targeting various cancer types .

Case Study 1: Asthma Treatment Efficacy

In a controlled study involving guinea pig models, FPL-55712 was administered to assess its efficacy as a leukotriene receptor antagonist. Results indicated a significant reduction in airway constriction compared to control groups, supporting its potential as a therapeutic agent for asthma management .

Case Study 2: Inflammation Reduction

A series of experiments were conducted to evaluate the anti-inflammatory effects of FPL-55712 in rat models with induced inflammation. The findings revealed that treatment with FPL-55712 led to marked decreases in inflammatory markers and improved clinical outcomes, highlighting its relevance in treating chronic inflammatory conditions .

作用机制

FPL 55712 通过选择性拮抗过敏性缓发物质 (SRS-A) 发挥作用。 它抑制白三烯与其受体的结合,从而阻止白三烯诱导的支气管收缩和其他过敏反应。 分子靶标包括白三烯受体,所涉及的途径主要与炎症反应有关 .

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its closest analogues:

*Note: Molar mass of the target compound is estimated based on structural similarity to , with an additional hydroxyl group increasing the mass by ~16 g/mol.

Functional and Pharmacological Comparisons

a) Target vs. Propionic Acid Analogue ()

- The propionic acid variant (C29H34O8) lacks the hydroxyl group in the propoxy linker, reducing its polarity compared to the target compound. This may result in lower aqueous solubility but improved membrane permeability .

b) Simplified Chromene Core ()

- The absence of the acetyl-phenoxy side chain in 7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid (C14H14O5) significantly reduces molecular complexity and lipophilicity. This simpler structure is likely a metabolite or synthetic precursor of the target compound .

c) Phenyl-Methyl Substituted Chromene ()

- The 4-oxo chromene core is retained, suggesting shared antioxidant or anti-inflammatory properties .

d) Glycosylated Chromene ()

- The trihydroxyoxan-2-yl (sugar) moiety drastically enhances hydrophilicity and may facilitate active transport mechanisms. This contrasts with the target compound’s alkyl and acetyl groups, which favor passive diffusion .

生物活性

7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid, also referred to as FPL-55712, is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C27H30O9, with a molecular weight of 498.52 g/mol. It has a melting point range of 150-160 °C and is soluble in water at concentrations greater than 15 mg/mL .

| Property | Value |

|---|---|

| Molecular Formula | C27H30O9 |

| Molecular Weight | 498.52 g/mol |

| Melting Point | 150-160 °C |

| Solubility | ≥15 mg/mL in water |

| Form | Solid |

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to FPL-55712 can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various mechanisms, including cell cycle arrest and reactive oxygen species (ROS) elevation .

Mechanism of Action:

- Apoptosis Induction : FPL-55712 has been shown to activate caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound can halt the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.

- ROS Generation : Increased levels of ROS can lead to oxidative stress, contributing to cancer cell death.

Case Studies

- MCF-7 Cell Line :

- A549 Cell Line :

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives like FPL-55712 is influenced by their structural components. The presence of hydroxyl and acetyl groups enhances their interaction with biological targets, which is crucial for their anticancer activity. Studies have indicated that modifications to the phenolic structure can significantly alter the potency and selectivity of these compounds against various cancer types .

常见问题

What are the optimal synthetic routes for this compound, and how can regioselectivity challenges in phenolic ether formation be addressed?

Basic Research Question

The synthesis of polyfunctional chromenone derivatives often encounters regioselectivity issues during phenolic ether formation due to competing hydroxyl group reactivity. To optimize yield and purity:

- Methodology : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .

- Regioselectivity Control : Employ protective group strategies (e.g., acetyl protection for phenolic -OH) to direct alkoxylation to the desired position .

- Validation : Monitor intermediate purity via HPLC with UV detection (λ = 254 nm) and confirm regiochemistry using NOESY NMR to assess spatial proximity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。